
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is a compound that can be associated with the synthesis and structural analysis of piperidine derivatives. Piperidines are a class of organic compounds that are widely studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various cyclization reactions. For instance, the Prins cyclization and carbonyl ene reactions are two methods that have been employed to synthesize 2,4,5-trisubstituted and 3,4-disubstituted piperidines, respectively . These reactions involve the cyclization of aldehydes in the presence of acid catalysts, such as hydrochloric acid or Lewis acids like methyl aluminum dichloride. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclization, leading to the formation of different diastereomers .
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those related to this compound, can be elucidated using spectroscopic techniques such as infrared, Raman, and NMR spectroscopy . These techniques provide information on the conformation of the molecule, the configuration of substituents, and the presence of specific functional groups. For example, the conformation of the carboxyl group and the resulting intermolecular hydrogen bonds can be confirmed through infrared and Raman studies .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The piperidino group, for instance, can be involved in reactions with nucleophiles, acting as a cyclopropanone equivalent . This reactivity can be harnessed in the synthesis of complex heterocyclic compounds such as pyrroles and pyrrolizidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. Factors such as the presence of substituents, the conformation of the molecule, and the type of intermolecular interactions can affect properties like solubility, melting point, and reactivity. The polymorphism of these compounds, as indicated by the existence of different crystalline forms, can also play a significant role in their physical properties .
Scientific Research Applications
Synthetic Applications
1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid and its derivatives have been used in various synthetic applications. For instance, derivatives like 1-piperidino-1-trimethylsilyloxycyclopropane, prepared from the piperidide of 3-chloropropionic acid, react as cyclopropanone equivalents with different nucleophiles. This reactivity has been utilized in the formation of pyrroles, pyrrolines, and pyrrolizidines, as well as in the rearrangement of dicyclopropyl ketimines (Wasserman et al., 1989).
Polymorphism and Thermal Behavior
Studies have been conducted on the polymorphism and thermal behavior of related compounds, such as 3-para-toluyl-1,2,2-trimethyl cyclopentane carboxylic acid. These studies, involving differential scanning calorimetry, X-ray diffractometry, and infrared spectroscopy, have provided insights into the intermolecular hydrogen bonds and thermal properties of these compounds (Terol et al., 1993).
Synthesis and Reactions in Antibacterial Agents
This compound derivatives have been synthesized and studied as potential antibacterial agents. For example, derivatives like 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with sulfinyl or sulfonyl groups have been explored for their antibacterial properties (Miyamoto et al., 1987).
Labeling and Metabolic Studies
Derivatives of this compound have been used in labeling for metabolic studies. For example, neuroleptic agents like 2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone have been labeled with carbon-14 at the carbonyl position for use in metabolic studies, showcasing the compound's utility in tracing and understanding metabolic pathways (Nakatsuka et al., 1979).
Cascade Cyclization for Piperidine Derivatives
This compound has also been involved in cascade cyclization processes. The aza-Cope/aza-Prins cyclization of homoallylamines to give substituted piperidines demonstrates its utility in synthesizing complex organic structures (Nallasivam & Fernandes, 2015).
Selective Fluorination for Optically Active Derivatives
Selective fluorination of related compounds like (1R,3S)-(+)-camphoric acid with sulphur tetrafluoride has been studied. This process yields fluorinated optically active derivatives of 1,2,2-trimethylcyclopentane, indicating the compound's relevance in the synthesis of optically active materials (Dmowski & Kozłowski, 1997).
Structural and Spectroscopic Studies
Structural and spectroscopic studies, such as those on complexes of protonated nipecotic acids with squaric acid, help in understanding the molecular geometry, bonding, and electronic structure of such compounds (Bartoszak-Adamska et al., 2014).
Thermal Degradation Studies
Investigations into the thermal degradation of derivatives like 1-deoxy-1-piperidino-d-fructose provide insights into the stability and decomposition pathways of these compounds under various conditions (Mills et al., 1970).
properties
IUPAC Name |
1,2,2-trimethyl-3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2)11(7-8-15(14,3)13(18)19)12(17)16-9-5-4-6-10-16/h11H,4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIADNPDPQSZWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)
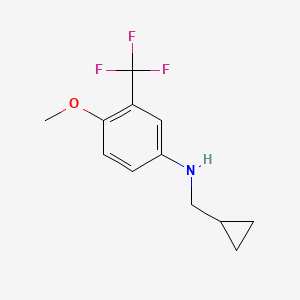
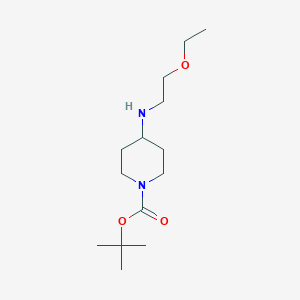
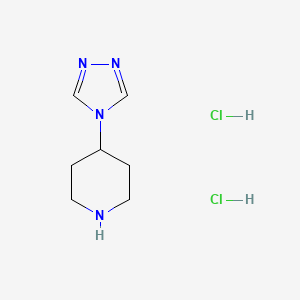
![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)
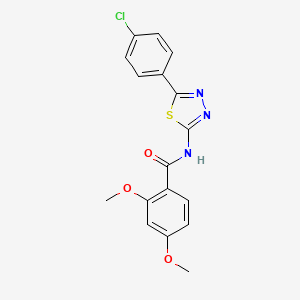
![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)
![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)
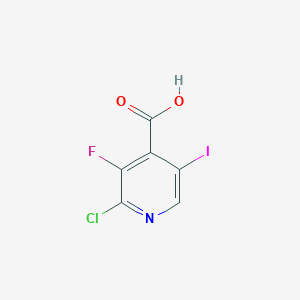
![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)